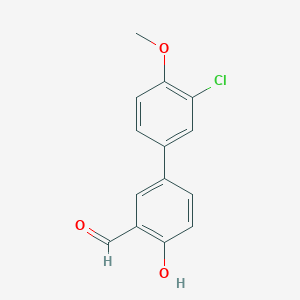![molecular formula C13H10O4S B6378578 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261895-27-5](/img/structure/B6378578.png)
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2F5MTP95) is an organic compound with a molecular weight of 336.4 g/mol. It is a yellowish-brown solid with a melting point of 85°C and a boiling point of 256°C. It is a highly polar compound with a solubility of 0.1 g/L in water and a log P of -2.7. 2F5MTP95 has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in biochemical and physiological studies, such as the synthesis of bioactive compounds, enzyme inhibitors, and receptor ligands. In addition, 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is used in laboratory experiments to study the mechanism of action of various compounds.
Mecanismo De Acción
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% acts as a nucleophile and reacts with electrophiles such as alkenes and aldehydes. It can also act as a leaving group in nucleophilic substitution reactions. In addition, it can act as an electron-withdrawing group, which can be used to increase the reactivity of other compounds.
Biochemical and Physiological Effects
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased production of certain fatty acids. In addition, it has been shown to inhibit the activity of certain receptors, which can lead to decreased activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize and purify, making it a convenient compound to use in experiments. However, it is also highly reactive and can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
Future research on 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could focus on its potential applications in drug discovery, as it has already been shown to have inhibitory effects on certain enzymes and receptors. In addition, further research could be done on its potential as a starting material for the synthesis of new compounds, as well as its potential to act as an electron-withdrawing group. Finally, more research could be done on its biochemical and physiological effects, as well as its potential toxicity in high concentrations.
Métodos De Síntesis
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is synthesized via a multi-step procedure involving the reaction of 2-chloro-5-methoxycarbonylthiophenol with formaldehyde in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of 60-80°C. The resulting product is then purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)12-5-10(7-18-12)8-2-3-9(6-14)11(15)4-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOVHRHYWSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685257 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
CAS RN |
1261895-27-5 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

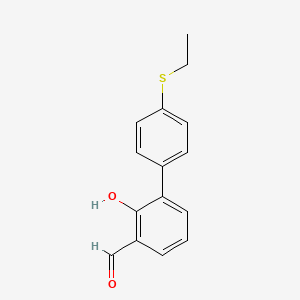
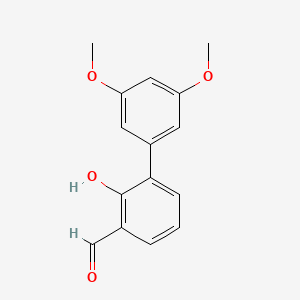
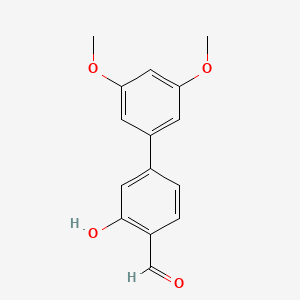
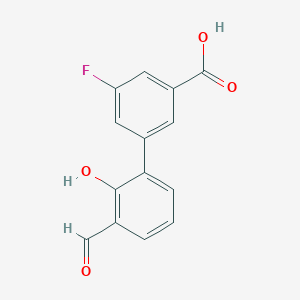



![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


